molecular formula C20H20N2OS B2365439 (1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797288-74-4

(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2365439
CAS No.: 1797288-74-4
M. Wt: 336.45
InChI Key: UCLIZARLNJFOSE-UHFFFAOYSA-N
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Description

(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a complex organic compound that features an indole moiety linked to a thiazepane ring via a methanone bridge. The indole structure is a common motif in many natural products and pharmaceuticals, while the thiazepane ring is less common but known for its potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic synthesis. One possible route includes:

    Formation of the Indole Moiety: Starting from aniline, the indole ring can be synthesized via the Fischer indole synthesis.

    Thiazepane Ring Formation: The thiazepane ring can be synthesized by cyclization of appropriate precursors, such as a diamine and a thioester.

    Coupling Reaction: The final step involves coupling the indole and thiazepane intermediates using a methanone bridge, often facilitated by a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

    Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group in the methanone bridge can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic rings in both the indole and phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the methanone bridge.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

    Indole Derivatives: Such as tryptophan and serotonin.

    Thiazepane Derivatives: Such as thiazepine and its analogs.

Uniqueness: (1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is unique due to its combination of indole and thiazepane structures, which may confer distinct biological activities not seen in simpler analogs.

Properties

IUPAC Name

1H-indol-3-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c23-20(17-14-21-18-9-5-4-8-16(17)18)22-11-10-19(24-13-12-22)15-6-2-1-3-7-15/h1-9,14,19,21H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLIZARLNJFOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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